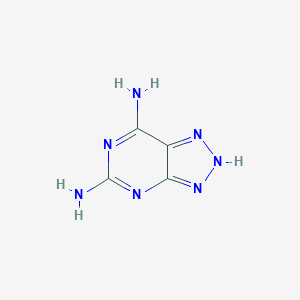

2,6-Diamino-8-azapurine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Diamino-8-azapurine is a useful research compound. Its molecular formula is C4H5N7 and its molecular weight is 151.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzymatic Applications

Purine Nucleoside Phosphorylase (PNP) Studies

DaaPu serves as a substrate for purine nucleoside phosphorylase (PNP), an enzyme that catalyzes the reversible conversion between purines and their nucleosides. Experimental studies have demonstrated that DaaPu is ribosylated at specific positions (N7 or N8), which is crucial for understanding its interaction with PNP and its potential as a therapeutic agent . Molecular modeling techniques have provided insights into the binding affinities and positions of DaaPu within the enzyme's active site, revealing its potential for further drug development .

Fluorescent Probes in Enzymology

DaaPu and its derivatives exhibit unique fluorescence properties, making them valuable as fluorescent probes in enzymatic assays. The compound's fluorescence can be utilized to monitor enzymatic reactions involving purine metabolism, allowing researchers to study reaction kinetics and mechanisms in real-time .

Photophysical Properties

Fluorescence Emission Characteristics

The 8-azapurine derivatives, including DaaPu, are known for their pH-dependent fluorescence. This property has led to their application as probes in various biochemical systems, particularly in the study of nucleic acids and enzymatic reactions. The fluorescence emission spectra of DaaPu are significantly more intense than those of canonical purines, making them suitable for analytical applications .

Phototransformation Studies

Research has shown that DaaPu undergoes phototransformation upon UV irradiation, which can be harnessed for bioimaging applications. The identification of active intermediates during these transformations has implications for developing fluorescent markers in biological systems .

Therapeutic Applications

Antiviral and Antitumor Activities

DaaPu has been investigated for its potential as an antiviral agent. Its structural similarities to natural purines allow it to interfere with viral replication processes. Additionally, certain derivatives have shown promising antitumor activity by modulating biological targets involved in cancer progression .

Drug Development Insights

The unique binding properties of DaaPu to various receptors suggest potential applications in drug development. For instance, modifications to its structure can enhance its affinity for adenosine receptors, leading to the design of new therapeutic agents for conditions such as erectile dysfunction and cancer treatment .

Summary of Key Findings

| Application Area | Key Insights |

|---|---|

| Enzymatic Studies | Substrate for PNP; important for understanding purine metabolism |

| Fluorescent Probes | Strong fluorescence; useful in monitoring enzymatic reactions |

| Phototransformation | Potential bioimaging applications; identification of active intermediates |

| Therapeutic Potential | Antiviral and antitumor activities; insights into drug development |

Case Studies

- Enzymatic Mechanism Exploration : A study utilizing molecular dynamics simulations revealed that DaaPu binds preferentially at the N8 position within the PNP active site, enhancing our understanding of purine analog interactions with enzymes .

- Fluorescence Characterization : Research demonstrated that DaaPu exhibits a marked increase in fluorescence intensity under specific pH conditions, making it an effective probe for studying enzymatic reactions involving nucleic acids .

- Antiviral Activity Assessment : In vitro studies have indicated that certain derivatives of DaaPu possess significant antiviral properties against specific viral strains, suggesting avenues for therapeutic exploration .

Propiedades

Número CAS |

18620-97-8 |

|---|---|

Fórmula molecular |

C4H5N7 |

Peso molecular |

151.13 g/mol |

Nombre IUPAC |

2H-triazolo[4,5-d]pyrimidine-5,7-diamine |

InChI |

InChI=1S/C4H5N7/c5-2-1-3(10-11-9-1)8-4(6)7-2/h(H5,5,6,7,8,9,10,11) |

Clave InChI |

ZRGGIIHGSKTEBF-UHFFFAOYSA-N |

SMILES |

C12=NNN=C1N=C(N=C2N)N |

SMILES canónico |

C12=NNN=C1N=C(N=C2N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.